molecular formula C10H16N2S2 B12944601 N-(2-(5-Methylthiazol-2-yl)propan-2-yl)thietan-3-amine

N-(2-(5-Methylthiazol-2-yl)propan-2-yl)thietan-3-amine

Cat. No.: B12944601
M. Wt: 228.4 g/mol
InChI Key: GTAZXWPTFZOFJM-UHFFFAOYSA-N
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Description

N-(2-(5-Methylthiazol-2-yl)propan-2-yl)thietan-3-amine is a complex organic compound featuring a thiazole ring and a thietan ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The compound’s unique structure makes it a valuable subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-amino-5-methylthiazole with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-Methylthiazol-2-yl)propan-2-yl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thietan derivatives, and substituted thiazole compounds.

Scientific Research Applications

N-(2-(5-Methylthiazol-2-yl)propan-2-yl)thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(5-Methylthiazol-2-yl)propan-2-yl)thietan-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to antimicrobial or anticancer effects by disrupting essential biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(5-Methylthiazol-2-yl)propan-2-yl)thietan-3-amine is unique due to the presence of both thiazole and thietan rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H16N2S2

Molecular Weight

228.4 g/mol

IUPAC Name

N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]thietan-3-amine

InChI

InChI=1S/C10H16N2S2/c1-7-4-11-9(14-7)10(2,3)12-8-5-13-6-8/h4,8,12H,5-6H2,1-3H3

InChI Key

GTAZXWPTFZOFJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C(C)(C)NC2CSC2

Origin of Product

United States

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